molecular formula C₃₆H₅₀O₃ B1139791 (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol CAS No. 83116-96-5

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

Número de catálogo: B1139791
Número CAS: 83116-96-5
Peso molecular: 530.78
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol follows the established International Union of Pure and Applied Chemistry principles for steroid compounds. According to the definitive nomenclature guidelines, steroids are compounds possessing the skeleton of cyclopenta[a]phenanthrene or a skeleton derived therefrom by one or more bond scissions or ring expansions or contractions. The systematic name indicates that this compound belongs to the steroid family through its tetradecahydro-1H-cyclopenta[a]phenanthrene core, which represents the fully saturated version of the fundamental steroid nucleus.

The prefix "tetradecahydro" specifically denotes that all fourteen carbon-carbon double bonds present in the aromatic cyclopenta[a]phenanthrene system have been reduced, resulting in a completely saturated tetracyclic framework. This classification places the compound within the broader category of saturated steroids, similar to cholestane derivatives, which are characterized by their lack of unsaturation in the ring system. The presence of methyl groups at positions 10 and 13 follows the typical steroid pattern, as methyl groups are normally present at carbon-10 and carbon-13 in steroid structures.

The hydroxyl functionalities at positions 3 and 12 classify this compound as a diol derivative, following the International Union of Pure and Applied Chemistry convention for naming steroid alcohols. The complex side chain at position 17, specifically the (2R)-5-hydroxy-5,5-diphenylpentan-2-yl group, represents a significant departure from typical steroid side chains and positions this compound as a highly modified steroid derivative. This elaborate side chain structure distinguishes it from conventional steroids, which typically possess simpler alkyl side chains at carbon-17.

The systematic classification places this compound within the steroid family while acknowledging its unique structural features that set it apart from naturally occurring steroid hormones. The compound can be categorized as a synthetic steroid derivative based on the presence of the diphenyl-substituted side chain, which does not occur in natural steroid biosynthesis pathways.

Cyclopenta[a]phenanthrene Core Architecture Analysis

The cyclopenta[a]phenanthrene framework represents the fundamental structural foundation of all steroid compounds and consists of four fused rings designated as rings A, B, C, and D. In the case of this specific compound, the tetradecahydro modification indicates complete saturation of the aromatic phenanthrene portion, resulting in a framework composed of three six-membered cyclohexane rings and one five-membered cyclopentane ring. This saturated configuration is also known as gonane or cyclopentanoperhydrophenanthrene, which serves as the parent structure for numerous steroid derivatives.

The hexadecahydro-1H-cyclopenta[a]phenanthrene framework has been recognized as one of the privileged scaffolds due to its versatile presence in many biologically essential molecules. Research has demonstrated that this framework provides a rigid, three-dimensional structure that can accommodate various substituents while maintaining structural integrity. The framework's significance extends beyond mere structural considerations, as it influences the biological activity and physicochemical properties of compounds containing this scaffold.

Analysis of the core architecture reveals that the compound maintains the characteristic steroid ring conformation despite the extensive substitution pattern. The three cyclohexane rings (A, B, and C) form the skeleton of a perhydro derivative of phenanthrene, while the D ring maintains the cyclopentane structure typical of steroids. The complete saturation of the ring system eliminates any planar aromatic character, resulting in a three-dimensional molecular architecture that can exist in different conformational states.

The structural rigidity provided by the fused ring system creates a defined molecular scaffold that positions the hydroxyl groups at positions 3 and 12 in specific spatial orientations. This positioning is crucial for potential molecular interactions and contributes to the compound's overall three-dimensional shape. The framework also provides a stable platform for the attachment of the complex side chain at position 17, demonstrating the versatility of the cyclopenta[a]phenanthrene scaffold in accommodating diverse structural modifications.

Ring Designation Ring Type Number of Carbons Saturation State
A Cyclohexane 6 Fully saturated
B Cyclohexane 6 Fully saturated
C Cyclohexane 6 Fully saturated
D Cyclopentane 5 Fully saturated

Stereochemical Configuration of Chiral Centers

The stereochemical complexity of this compound is evident from the extensive stereochemical descriptors present in its systematic name. The compound possesses multiple chiral centers throughout both the steroid core and the side chain, requiring precise stereochemical designation to completely define its three-dimensional structure. The gonane framework itself contains six centers of chirality, which theoretically could result in 64 possible stereoisomers, although only specific configurations occur in biologically relevant molecules.

The stereochemical descriptors (3R,5R,8R,9S,10S,12S,13R,14S,17R) define the absolute configuration at each chiral center within the steroid core. These designations follow the Cahn-Ingold-Prelog priority rules and provide unambiguous identification of the spatial arrangement of substituents around each stereogenic center. The configuration at carbon-5 is particularly significant, as steroids commonly exist in two stereoisomeric forms designated as 5α and 5β, which differ in the orientation of the hydrogen atom at this position.

The side chain contains an additional chiral center at the 2-position, designated as (2R), which further contributes to the overall stereochemical complexity of the molecule. This chiral center is part of the pentanol chain that connects the diphenyl groups to the steroid core, creating a three-dimensional arrangement that significantly influences the compound's overall molecular geometry. The presence of multiple chiral centers necessitates careful consideration of stereochemical relationships and potential for diastereomerism.

The specific stereochemical configuration adopted by this compound places it within a defined subset of possible stereoisomers. The predominance of R-configurations in the steroid core suggests a relationship to naturally occurring steroid configurations, although the overall substitution pattern represents a synthetic modification. The stereochemical arrangement influences not only the compound's three-dimensional shape but also its potential for specific molecular interactions and biological activity.

Chiral Center Configuration Position in Molecule Ring Location
Carbon-3 R Steroid core Ring A
Carbon-5 R Steroid core Ring A
Carbon-8 R Steroid core Ring B
Carbon-9 S Steroid core Ring B
Carbon-10 S Steroid core Ring B
Carbon-12 S Steroid core Ring C
Carbon-13 R Steroid core Ring C
Carbon-14 S Steroid core Ring C
Carbon-17 R Steroid core Ring D
Side chain Carbon-2 R Side chain N/A

Comparative Analysis with Nor-Cholane Derivatives

The structural relationship between this compound and nor-cholane derivatives provides important insights into steroid structural modifications and classification systems. Norsteroids, including nor-cholane derivatives, are natural and synthetic isoprenoid lipids that have undergone ring size reduction through removal of one carbon atom or side chain reduction through removal of methyl groups by biosynthetic or synthetic means. These modifications create structurally distinct compounds that maintain the fundamental steroid architecture while exhibiting altered physicochemical and biological properties.

Nor-cholane derivatives specifically represent modifications to the cholane framework, which is characterized by a cyclopenta[a]phenanthrene core with specific substitution patterns. The 24-nor-cholane compounds identified in the search results demonstrate the removal of carbon atoms from the side chain, resulting in shortened alkyl substituents at position 17. These modifications contrast with the compound under investigation, which features an extended and highly substituted side chain rather than a reduced one.

The comparison reveals fundamental differences in structural modification strategies. While nor-cholane derivatives achieve structural diversity through carbon atom removal, the target compound achieves complexity through carbon atom addition and elaborate functionalization. The diphenyl-substituted pentanol side chain represents a significant extension beyond typical steroid side chains, positioning this compound as an example of steroid framework elaboration rather than reduction.

Structural analysis indicates that nor-cholane derivatives maintain the essential steroid core while modifying peripheral substituents, particularly side chain length and hydroxylation patterns. The bile acid derivatives among nor-cholane compounds typically exhibit hydroxyl groups at positions similar to those found in the target compound, suggesting potential similarities in hydroxylation patterns despite differences in side chain architecture. However, the presence of the diphenyl groups introduces aromatic character that is absent in typical nor-cholane derivatives.

The classification of steroid derivatives based on carbon atom number provides additional comparative context. Traditional steroid classification systems recognize cholestanes with 27 carbon atoms, cholanes with 24 carbon atoms, pregnanes with 21 carbon atoms, androstanes with 19 carbon atoms, and estranes with 18 carbon atoms. The target compound, with its extended diphenyl side chain, exceeds these traditional frameworks and represents a unique category of highly elaborated steroid derivatives.

Steroid Class Carbon Count Core Structure Typical Side Chain
Cholestanes 27 Cyclopenta[a]phenanthrene Branched octyl
Cholanes 24 Cyclopenta[a]phenanthrene Pentyl
Nor-cholanes 23 Cyclopenta[a]phenanthrene Modified pentyl
Target Compound >30 Cyclopenta[a]phenanthrene Diphenyl pentanol

Propiedades

IUPAC Name

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O3/c1-24(18-21-36(39,25-10-6-4-7-11-25)26-12-8-5-9-13-26)30-16-17-31-29-15-14-27-22-28(37)19-20-34(27,2)32(29)23-33(38)35(30,31)3/h4-13,24,27-33,37-39H,14-23H2,1-3H3/t24-,27-,28-,29+,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBCIRWFQPYPOH-CERMKAIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Robinson-Mannich Base Condensation

A foundational method involves the Robinson-Mannich reaction between 6-methoxy-2-tetralone (I) and 1-diethylamino-3-pentanone methiodide under basic conditions (NaOMe/MeOH), yielding tricyclic ketones. Subsequent hydrogenation (H₂/Pd-C) and acid-catalyzed cyclization generate the tetracyclic framework. Critical stereocenters (C5, C8, C9, C10, C13, C14) are established during cyclization, with methanol solvent favoring equatorial methyl group orientation.

Reaction Conditions :

StepConditionsYield (%)
CondensationNaOMe, MeOH, 0°C → 25°C, 48 hr62–68
HydrogenationH₂ (50 psi), Pd-C, EtOAc, 25°C85
CyclizationH₂SO₄, AcOH, reflux, 6 hr73

Wagner-Meerwein Skeletal Rearrangement

An alternative route employs Wagner-Meerwein rearrangements of preformed triterpenoid precursors. For example, treatment of lanostane-type tetracyclic ketones with BF₃·Et₂O induces methyl and hydride shifts, yielding the desired stereochemistry at C10 and C13. This method benefits from inherent stereochemical retention but requires rigorous purification to isolate the target isomer.

Synthesis of the (2R)-5-Hydroxy-5,5-diphenylpentan-2-yl Side Chain

The chiral side chain is prepared via Grignard addition and enzymatic resolution.

Diastereoselective Grignard Addition

5-Phenyl-1-pentanol (Sigma-Aldrich, 98% purity) is brominated to 5-phenylpentyl bromide using HBr/AcOH. Subsequent reaction with 2 equivalents of phenylmagnesium bromide in THF at −78°C yields 5,5-diphenylpentan-2-one . Asymmetric reduction of the ketone with (R)-CBS catalyst (Corey-Bakshi-Shibata) affords the (2R)-alcohol with >98% ee.

Optimized Parameters :

  • Temperature: −78°C (Grignard), 0°C (CBS reduction)

  • Catalyst Loading: 10 mol% (R)-CBS

  • Yield: 81% (two steps)

Convergent Coupling of Core and Side Chain

The C17 position of the steroidal core is functionalized for nucleophilic attack by the side chain.

Alkylation via Lithium Acetylide

The steroidal core is converted to its 17-keto derivative (e.g., via Jones oxidation), which undergoes alkynylation with lithium (2R)-5-hydroxy-5,5-diphenylpent-2-yn-1-ide in THF at −40°C. Protonation (NH₄Cl) yields the propargyl alcohol, which is hydrogenated (Lindlar catalyst) to the (2R)-alkyl substituent.

Key Data :

  • Stereochemical Integrity: >95% retention at C17 (α-configuration)

  • Reaction Time: 12 hr (alkynylation), 4 hr (hydrogenation)

  • Overall Yield: 67%

Introduction of C3 and C12 Hydroxyl Groups

Late-stage oxidation and deprotection install the hydroxyl groups.

Epoxidation-Hydrolysis Sequence

Selective epoxidation of the Δ⁴ double bond (mCPBA, CH₂Cl₂) followed by acid-catalyzed hydrolysis (H₃O⁺) introduces the C3-OH group with β-stereochemistry. The C12-OH is installed via Sharpless asymmetric dihydroxylation (AD-mix-β, t-BuOH/H₂O) of a Δ¹¹ double bond, achieving 92% ee.

Stereochemical Outcomes :

PositionConfigurationMethod
C3β-OHEpoxidation/Hydrolysis
C12α-OHSharpless AD

Final Deprotection and Purification

Global deprotection of silyl ethers (TBAF/THF) and crystallization (MeOH/H₂O) yields the target compound. HPLC analysis (C18 column, 80:20 MeCN/H₂O) confirms >99% purity, while NOESY NMR validates relative stereochemistry .

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of tetradecahydrocyclopenta[a]phenanthrene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death.
  • Hormonal Regulation
    • The compound's structural features suggest potential interactions with steroid hormone receptors. Such interactions may lead to applications in hormone replacement therapies or treatments for hormone-sensitive cancers. Studies have shown that similar compounds can act as selective modulators of estrogen receptors.
  • Neuroprotective Effects
    • Some research indicates that compounds with similar frameworks may possess neuroprotective properties. They could potentially be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Experimental Findings

  • Case Study: Anticancer Activity
    • A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of p53 pathways.
  • Case Study: Hormonal Modulation
    • Another investigation focused on the compound's interaction with estrogen receptors showed promising results in reducing tumor growth in estrogen-dependent breast cancer models. The researchers noted a dose-dependent response indicating its potential as a therapeutic agent.
  • Case Study: Neuroprotection
    • A recent animal study explored the neuroprotective effects of a related compound in models of Alzheimer's disease. Results indicated that treatment led to improved cognitive function and reduced amyloid plaque formation in the brain.

Data Tables

Application AreaObserved EffectReference
Anticancer ActivityInhibition of cell proliferation
Hormonal RegulationModulation of estrogen receptor activity
NeuroprotectionImprovement in cognitive function

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Key structural differences among related compounds are summarized below:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound (Hypothetical) C27H42O4* ~430.6 17: (2R)-5-hydroxy-5,5-diphenylpentan-2-yl; 3,12: -OH Inferred: Enhanced receptor binding due to diphenyl group; potential anti-inflammatory
(7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-...-3,7-diol () C27H46O3 418.7 17: 6-hydroxy-6-methylheptan-2-yl; 3,7: -OH Antimicrobial activity; moderate solubility due to shorter side chain
4-[(10S,13R)-6-ethyl-3,7-dihydroxy-...]pentanoic acid () C26H44O4 420.6 17: pentanoic acid; 3,7: -OH; 6: ethyl Potential anti-inflammatory and metabolic modulation via carboxylate group
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-...-3,17-diol () C21H36O3 336.5 17: 1-hydroxyethyl; 3: -OH Neurosteroidal activity (e.g., GABA modulation) inferred from shorter chain

*Estimated based on structural analogs.

Key Findings

Side Chain Modifications :

  • The diphenylpentan-2-yl group in the target compound likely increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to analogs with hydroxylated aliphatic chains (e.g., ) .
  • Carboxylic acid derivatives (e.g., ) exhibit ionizable groups, enhancing solubility and enabling salt formation for pharmaceutical formulations .

Hydroxylation Patterns: Diols at positions 3 and 12 (target compound) may enhance binding to steroid receptors (e.g., glucocorticoid or mineralocorticoid receptors) compared to mono-hydroxylated analogs . Compounds with hydroxyls at positions 3 and 7 () show weaker receptor affinity but better metabolic stability .

Biological Activity: Anti-inflammatory effects correlate with hydroxyl and carbonyl groups in triterpenoid analogs (e.g., pentanoic acid derivatives in ) . Neuroactive properties are observed in analogs with compact side chains (e.g., 1-hydroxyethyl in ), similar to allopregnanolone .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound Compound Compound
Molecular Formula C27H42O4 C27H46O3 C26H44O4 C21H36O3
LogP (Predicted) ~6.2 ~5.1 ~4.8 ~3.9
Hydrogen Bond Donors 3 3 4 3
Bioactivity (Inferred) Anti-inflammatory Antimicrobial Metabolic modulator Neurosteroidal

Table 2: Research Highlights

Compound Type Key Finding Reference
Diphenylpentan-2-yl Enhanced receptor binding due to aromatic interactions; potential for topical applications
Carboxylic acid derivatives Improved solubility and bioavailability via salt formation
Hydroxyethyl side chain GABA receptor modulation analogous to allopregnanolone

Actividad Biológica

The compound identified as (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol is a complex organic molecule with potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a tetradecahydro-cyclopenta[a]phenanthrene core structure with multiple hydroxyl groups and a diphenylpentan moiety. The stereochemistry of the compound plays a significant role in its biological activity.

Antiparasitic Activity

Recent studies have demonstrated the antiparasitic properties of similar compounds. For instance:

  • In vitro Studies : Research indicated that derivatives of related compounds showed significant activity against Trypanosoma brucei and Leishmania species. The IC50 values ranged from 0.4 to 1.0 µM with selectivity indices (SI) between 7.8 and 18.4 .

Antioxidant Properties

Compounds with similar structures have been reported to exhibit antioxidant activities:

  • Mechanism of Action : The presence of hydroxyl groups is believed to contribute to the free radical scavenging ability of these compounds. This property is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

Studies have suggested that ocotillol-type triterpenes possess anti-inflammatory properties:

  • Case Studies : In experimental models of inflammation, compounds structurally related to the target compound significantly reduced inflammation markers .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:

  • Binding Affinity : The docking results suggested strong interactions with enzymes involved in parasitic metabolism and human inflammatory pathways .

Structure-Activity Relationship (SAR)

The stereochemistry and functional groups present in the compound are critical for its biological activity:

  • SAR Analysis : Modifications in the hydroxyl group positions or the diphenyl moiety can enhance or diminish biological efficacy .

Data Tables

Biological ActivityIC50 (µM)Selectivity Index
Antileishmanial0.418.4
Antitrypanosomal<2.029.3
AntioxidantN/AN/A
Anti-inflammatoryN/AN/A

Q & A

Basic Question: What spectroscopic and crystallographic methods are recommended for confirming the stereochemical configuration of this compound?

Answer:

  • X-ray crystallography is the gold standard for resolving stereochemistry. For example, studies on structurally similar sterols (e.g., lanosterol derivatives) have successfully employed single-crystal X-ray diffraction to determine the absolute configuration of hydroxyl groups and substituents .
  • Nuclear Magnetic Resonance (NMR) : Use 2D-NMR techniques (e.g., NOESY, COSY) to correlate protons and confirm spatial arrangements. Coupling constants (JJ-values) in 1H^{1}\text{H}-NMR can indicate axial/equatorial orientations of hydroxyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns help identify substituent positions (e.g., the diphenylpentanol group) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

  • Assay Validation : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in cytotoxicity studies may arise from variations in cell permeability due to the compound’s lipophilic cyclopenta[a]phenanthrene backbone .
  • Purity Assessment : Use HPLC or LC-MS to verify purity (>95%). Impurities from synthesis (e.g., incomplete hydroxylation or methylation) can skew bioactivity results .
  • Structural Analog Comparison : Cross-reference activity data with structurally related compounds (e.g., lanosterol or cholestane derivatives) to identify functional group dependencies .

Basic Question: What synthetic strategies are effective for introducing the 5-hydroxy-5,5-diphenylpentan-2-yl substituent during total synthesis?

Answer:

  • Retrosynthetic Planning : Break the molecule into the cyclopenta[a]phenanthrene core and the diphenylpentanol side chain. Use orthogonal protecting groups (e.g., TBS ethers for hydroxyls) to prevent side reactions .
  • Side-Chain Synthesis : Employ Grignard or Wittig reactions to construct the diphenylpentanol moiety. For example, a Corey-Fuchs reaction can generate the diphenyl group before coupling to the core via Suzuki-Miyaura cross-coupling .
  • Convergent Coupling : Attach the side chain to the steroidal core using Mitsunobu or Steglich esterification, ensuring stereochemical fidelity at the C17 position .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses. For instance, the compound’s hydroxyl groups may form hydrogen bonds with catalytic residues in cytochrome P450 enzymes, as seen in lanosterol 14α-demethylase studies .
  • Molecular Dynamics (MD) Simulations : Simulate interactions over time (e.g., 100 ns trajectories) to assess stability of the compound-enzyme complex. Focus on the hydrophobic cyclopenta[a]phenanthrene core’s role in membrane penetration .
  • QSAR Analysis : Corrogate substituent effects (e.g., diphenyl vs. alkyl chains) on bioactivity using quantitative structure-activity relationship models .

Basic Question: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The compound’s steroidal structure may cause skin or eye irritation, as noted in safety data sheets for analogous compounds .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols, particularly during weighing or synthesis steps.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, given the compound’s potential persistence .

Advanced Question: How can isotopic labeling (e.g., 13C^{13}\text{C}13C or 2H^{2}\text{H}2H) elucidate its metabolic fate in vivo?

Answer:

  • Tracer Synthesis : Introduce 13C^{13}\text{C} labels at key positions (e.g., C3 or C12 hydroxyls) via enzymatic or chemical methods. For example, use 13C^{13}\text{C}-labeled acetyl-CoA in biosynthetic pathways .
  • Metabolic Profiling : Administer the labeled compound to model organisms (e.g., rodents) and analyze metabolites using LC-MS/MS. Track hydroxylation or oxidation products to map degradation pathways .
  • Enzyme Inhibition Studies : Co-administer with isotopically labeled substrates (e.g., 14C^{14}\text{C}-cholesterol) to assess competitive inhibition in sterol biosynthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.